molecular formula C13H20ClN5O2 B8378548 9-(3-Chloropropyl)-2-butoxy-8-methoxy-9H-purin-6-amine

9-(3-Chloropropyl)-2-butoxy-8-methoxy-9H-purin-6-amine

Katalognummer B8378548
Molekulargewicht: 313.78 g/mol
InChI-Schlüssel: BLPXDZOULQNJLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(3-Chloropropyl)-2-butoxy-8-methoxy-9H-purin-6-amine is a useful research compound. Its molecular formula is C13H20ClN5O2 and its molecular weight is 313.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-(3-Chloropropyl)-2-butoxy-8-methoxy-9H-purin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-Chloropropyl)-2-butoxy-8-methoxy-9H-purin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Produktname

9-(3-Chloropropyl)-2-butoxy-8-methoxy-9H-purin-6-amine

Molekularformel

C13H20ClN5O2

Molekulargewicht

313.78 g/mol

IUPAC-Name

2-butoxy-9-(3-chloropropyl)-8-methoxypurin-6-amine

InChI

InChI=1S/C13H20ClN5O2/c1-3-4-8-21-12-17-10(15)9-11(18-12)19(7-5-6-14)13(16-9)20-2/h3-8H2,1-2H3,(H2,15,17,18)

InChI-Schlüssel

BLPXDZOULQNJLV-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=NC(=C2C(=N1)N(C(=N2)OC)CCCCl)N

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

2-(Butyloxy)-8-(methyloxy)-9H-purin-6-amine trifluoroacetate (4.7 g, 13.38 mmol) and potassium carbonate (4.62 g, 33.4 mmol) in dry DMF (50 ml) were stirred and heated at 50° C., under nitrogen, for 75 mins. The mixture was allowed to cool to room temperature and then cooled to 0° C. and 1-bromo-3-chloropropane (2.106 g, 13.38 mmol) was added. The mixture was stirred at 0 to 10° C. for approximately 5 hours then allowed to warm to room temperature and stirred for approximately a further 40 hours when LCMS indicated approximately 70% of the desired product. The mixture was allowed to settle and the supernatant was pipetted off and the solvent evaporated on a rotary evaporator using a high vacuum pump at about 23° C. Chloroform and water was added to the combined residues which were stirred and the phases separated using a hydrophobic frit. The aqueous layer was re-extracted with further portions of chloroform and the combined chloroform extracts were evaporated under high vacuum at 23° C. to give a yellow solid (2.798 g). This crude material was combined with similar material obtained from two similar preparations (0.56 g and 0.995 g) and purified by flash column chromatography on silica using 2:1 ethyl acetate/chloroform as eluant to give the title compound as an off-white solid. (3.011 g).
Name
2-(Butyloxy)-8-(methyloxy)-9H-purin-6-amine trifluoroacetate
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
4.62 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.106 g
Type
reactant
Reaction Step Two
Yield
70%

Synthesis routes and methods II

Procedure details

2-(Butyloxy)-8-(methyloxy)-9H-purin-6-amine trifluoroacetic acid salt (for example, as prepared for Intermediate 6) (4.7 g, 13.38 mmol) and potassium carbonate (4.62 g, 33.4 mmol) in dry DMF (50 mL) were stirred and heated at 50° C., under nitrogen, for 75 min. The mixture was allowed to cool to room temperature and then cooled to 0° C. and 1-bromo-3-chloropropane (commercially available, for example, from Aldrich) (2.106 g, 13.38 mmol) was added. The mixture was stirred at 0 to 10° C. for approximately 5 hours then allowed to warm to room temperature and stirred for approximately a further 40 hours when LCMS indicated approximately 70% of the desired product. The mixture was allowed to settle and the supernatant was pipetted off and the solvent evaporated on a rotary evaporator using a high vacuum pump at about 23° C. Chloroform and water was added to the combined residues which were stirred and the phases separated using a hydrophobic frit. The aqueous layer was re-extracted with further portions of chloroform and the combined chloroform extracts were evaporated under high vacuum at 23° C. to give a yellow solid (2.798 g). This crude material was combined with similar material obtained from two similar preparations (0.56 g and 0.995 g) and purified by flash column chromatography on silica using 2:1 ethyl acetate/chloroform as eluant to give the title compound as an off-white solid (3.011 g).
Name
2-(Butyloxy)-8-(methyloxy)-9H-purin-6-amine trifluoroacetic acid salt
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Intermediate 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.62 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
70%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.